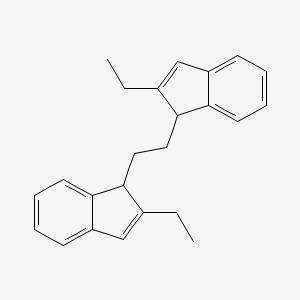
1,1'-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two ethyl-substituted indene units connected by an ethane-1,2-diyl bridge.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) typically involves the reaction of 2-ethylindene with ethane-1,2-diyl dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by the indene units.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as toluene or dichloromethane and bases like sodium hydroxide or potassium carbonate.
化学反应分析
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways.
相似化合物的比较
1,1’-(Ethane-1,2-diyl)bis(1H-indene): Lacks the ethyl substitution, resulting in different chemical properties.
1,1’-(Ethane-1,2-diyl)bis(2-methyl-1H-indene): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and modify its interaction with other molecules.
属性
CAS 编号 |
143232-16-0 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
2-ethyl-1-[2-(2-ethyl-1H-inden-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C24H26/c1-3-17-15-19-9-5-7-11-21(19)23(17)13-14-24-18(4-2)16-20-10-6-8-12-22(20)24/h5-12,15-16,23-24H,3-4,13-14H2,1-2H3 |
InChI 键 |
RNMNHSKEGOQSGB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC=CC=C2C1CCC3C4=CC=CC=C4C=C3CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
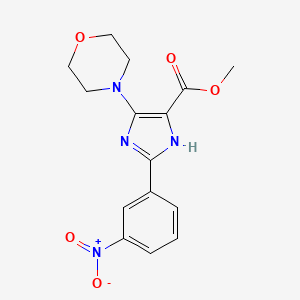
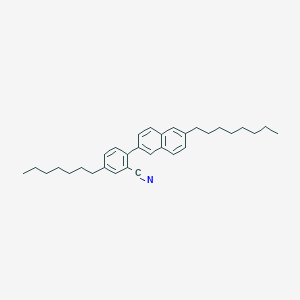
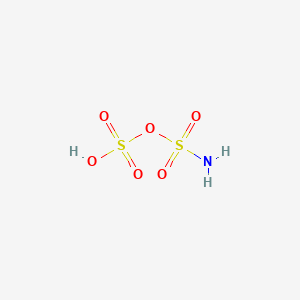
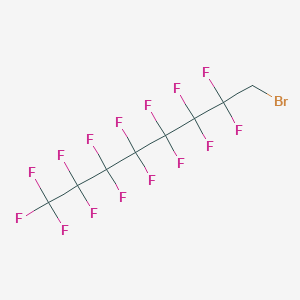
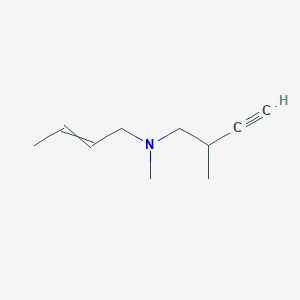
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

